BenchChemオンラインストアへようこそ!

N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide

Lipophilicity Drug-likeness Membrane permeability

N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide (CAS 1226488-05-6; PubChem CID is a synthetic cinnamamide derivative in which a 1H-pyrrol-1-yl moiety is tethered to the cinnamamide nitrogen via a three-carbon propyl linker. Its molecular formula is C₁₆H₁₈N₂O (MW 254.33 g/mol), with a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 34 Ų.

Molecular Formula C16H18N2O
Molecular Weight 254.333
CAS No. 1226488-05-6
Cat. No. B2769400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrrol-1-yl)propyl)cinnamamide
CAS1226488-05-6
Molecular FormulaC16H18N2O
Molecular Weight254.333
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCCCN2C=CC=C2
InChIInChI=1S/C16H18N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-10,12-13H,6,11,14H2,(H,17,19)/b10-9+
InChIKeyPNSUIPBFIHLVAP-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-(1H-Pyrrol-1-yl)propyl)cinnamamide (CAS 1226488-05-6): Structural Identity, Physicochemical Profile, and Compound-Class Context for Procurement Evaluation


N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide (CAS 1226488-05-6; PubChem CID 49677748) is a synthetic cinnamamide derivative in which a 1H-pyrrol-1-yl moiety is tethered to the cinnamamide nitrogen via a three-carbon propyl linker [1]. Its molecular formula is C₁₆H₁₈N₂O (MW 254.33 g/mol), with a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 34 Ų [1]. The compound belongs to the broader cinnamamide pharmacophore class, which is recognized across medicinal chemistry, agrochemical, and chemical biology fields for diverse bioactivities including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory effects [2][3]. The presence of both a conjugated (E)-cinnamoyl enamide system and an N-alkylpyrrole moiety positions this compound at the intersection of two privileged substructures—the cinnamic acid amide scaffold and the pyrrole heterocycle—each independently validated across numerous drug discovery programs [2][4].

Why N-(3-(1H-Pyrrol-1-yl)propyl)cinnamamide Cannot Be Interchanged with Other Cinnamamide or Pyrrole-Containing Analogs


Within the cinnamamide class, even structurally minor N-substituent modifications produce substantial shifts in lipophilicity, conformational dynamics, and biological target engagement. QSAR studies on 35 cinnamamides demonstrated that anticonvulsant activity is governed by the partition coefficient, molar refraction, and Hammett σ constants of substituents—descriptors that differ markedly between this compound's propyl-pyrrole side chain and those of analogs bearing direct pyrrole acylation (N-cinnamoylpyrrole), simple alkyl chains (N-propylcinnamamide), morpholine, piperidine, or dimethylamino groups [1][2]. The three-carbon propyl linker in N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide introduces conformational degrees of freedom absent in N-cinnamoylpyrrole (CAS 252248-89-8), where the pyrrole is directly conjugated to the carbonyl, altering both electronic distribution and pharmacophore geometry . These differences mean that generic substitution based solely on the presence of a cinnamamide or pyrrole substructure can lead to divergent biological outcomes in target-binding assays, cellular permeability measurements, and in vivo pharmacokinetic profiles [2][3].

Quantitative Evidence for Differentiating N-(3-(1H-Pyrrol-1-yl)propyl)cinnamamide from Its Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability Potential vs. Parent Cinnamamide

The target compound exhibits an XLogP3 of 2.4, versus 1.35 for unsubstituted cinnamamide (CAS 621-79-4), representing a 1.05 log-unit increase in computed lipophilicity [1]. The relationship between lipophilicity and biological activity in cinnamamides is well-established: QSAR analysis of 35 cinnamamides identified the partition coefficient as the single most significant descriptor governing anticonvulsant potency, with activity rising across an optimal lipophilicity range [2]. The 2.4 logP value places this compound within the favorable window for passive membrane permeation while remaining below thresholds commonly associated with poor aqueous solubility or promiscuous binding (logP > 5) [1][3].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation: Implications for Blood-Brain Barrier Penetration Potential

The target compound has a computed TPSA of 34 Ų, identical for practical purposes with N-cinnamoylpyrrole (which also contains one amide bond and a pyrrole ring), but substantially below the widely cited 60–90 Ų threshold for favorable passive blood-brain barrier (BBB) penetration [1][2]. Recent experimental evidence from the cinnamamide class supports the relevance of this metric: Liu et al. (2024) demonstrated that methylenedioxy-cinnamamide derivatives containing tertiary amine side chains achieved measurable brain penetration (C_Brain/C_Serum ratio of 2.76 for compound 10c), with the methylenedioxy-substituted analogs outperforming dimethoxy-substituted congeners [3]. While direct BBB data for this specific compound are not yet published, its TPSA of 34 Ų places it favorably within the CNS-accessible chemical space defined by the ≤90 Ų rule, a key differentiator from bulkier cinnamamide analogs bearing morpholine or piperazine substituents (TPSA typically >40 Ų) [2][4].

CNS drug discovery BBB permeability TPSA

Structural Topology Differentiation: Propyl Linker Flexibility vs. Direct Pyrrole Acylation in N-Cinnamoylpyrrole

The defining structural feature of N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide is the three-carbon propyl spacer connecting the cinnamamide amide nitrogen to the N-1 position of the pyrrole ring (C(=O)–NH–CH₂–CH₂–CH₂–pyrrole). In contrast, the closest commercially available analog, N-cinnamoylpyrrole (CAS 252248-89-8), features the pyrrole directly N-acylated by the cinnamoyl carbonyl (C(=O)–pyrrole), eliminating the propyl linker entirely [1]. This topological difference has multiple consequences: the target compound has 6 rotatable bonds versus approximately 3 for N-cinnamoylpyrrole, enabling distinct low-energy conformations; the amide NH is preserved as a hydrogen-bond donor (HBD count = 1) in the target compound, whereas N-cinnamoylpyrrole has zero HBD [1]. SAR literature on dimeric cinnamoyl analogs demonstrates that linker chain length between pharmacophoric elements directly modulates both target potency and cellular uptake [2]. The propyl linker also distances the pyrrole ring from the electron-withdrawing amide carbonyl, altering the pyrrole's electronic environment and its capacity for π-stacking and cation-π interactions with biological targets [3].

Conformational flexibility Structure-activity relationship Pharmacophore geometry

Class-Level Anticonvulsant Activity SAR: Lipophilicity-Driven Potency Trends That Favor the Target Compound's Physicochemical Profile

Quantitative structure–activity relationship (QSAR) analysis of 35 cinnamamide derivatives identified the partition coefficient (logP), molar refraction (steric descriptor), and Hammett σ constant (electronic descriptor of benzene ring substituents) as the three principal features governing anticonvulsant activity, with hydrophobic and steric complementarity between ligand and receptor being the dominant contributors [1]. The target compound's computed XLogP3 of 2.4 falls within the optimal lipophilicity range associated with maximal anticonvulsant activity in this QSAR model, while its unsubstituted phenyl ring (Hammett σ = 0) provides a baseline electronic profile that can serve as a reference for systematic substitution studies [1][2]. The clinical anticonvulsant antiepilepsirine (3,4-methylenedioxycinnamoyl piperidide), a structurally related cinnamamide, validates the translational relevance of this scaffold: it reached clinical use for epilepsy, demonstrating that appropriately substituted cinnamamides achieve meaningful in vivo efficacy [3]. No direct anticonvulsant data are published for N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide specifically; these inferences derive entirely from class-level QSAR models.

Anticonvulsant QSAR Epilepsy drug discovery

Rotatable Bond Count and Drug-Likeness: Compliance with Oral Bioavailability Rules Compared to Higher-Molecular-Weight Cinnamamide Derivatives

The target compound has 6 rotatable bonds and a molecular weight of 254.33 g/mol, placing it comfortably within the Veber oral bioavailability thresholds (≤10 rotatable bonds) and the Lipinski Rule of Five (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) [1][2]. By comparison, many reported cinnamamide-based lead compounds in the anticancer space incorporate bulkier substituents: for example, afatinib-cinnamamide hybrids with IC₅₀ values in the nanomolar range have molecular weights exceeding 500 g/mol and more than 10 rotatable bonds [3]. The target compound's modest size and flexibility give it a higher ligand efficiency potential—an important consideration when prioritizing chemical starting points for fragment-based or lead-like screening libraries [4]. The compound also passes the Rule of Three (Ro3) criteria for fragment-like character (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3 partially violated at 6), positioning it as a lead-like rather than fragment-like molecule [1].

Drug-likeness Oral bioavailability Rule of Five

Natural Product Relevance: N-Cinnamoylpyrrole Alkaloids from Piper Species as a Biological Precedent for the Pyrrole-Cinnamamide Pharmacophore

Although N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide itself is a synthetic compound not reported as a natural product, its close structural relative N-cinnamoylpyrrole (in which the propyl linker is absent) is a known natural alkaloid isolated from Piper argyrophyllum, Piper boehmeriaefolium, and Piper sarmentosum [1][2]. A 2024 study in Phytomedicine demonstrated that N-cinnamoylpyrrole-derived alkaloids (represented by compound PB-1) significantly attenuated neuroinflammation and oxidative stress in BV-2 microglial cells and in a mouse transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke, acting via NF-κB and NRF2 signaling pathways through targeting of eEF1A1 [2]. This establishes a biological precedent for the pyrrole-cinnamamide substructure combination in CNS-active natural products. The target compound's propyl linker creates a distinct chemical space relative to the natural N-cinnamoylpyrrole alkaloids—preserving the pyrrole-cinnamamide pharmacophore while altering conformational and electronic properties—making it a candidate for generating semi-synthetic analogs with potentially differentiated target engagement [3].

Natural product Neuroinflammation Ischemic stroke

Recommended Research Application Scenarios for N-(3-(1H-Pyrrol-1-yl)propyl)cinnamamide Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Discovery: Prioritization Based on TPSA and Lipophilicity Profile

For neuroscience drug discovery programs targeting indications such as epilepsy, neurodegeneration, or ischemic stroke, N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide represents a rationally selected starting point. Its TPSA of 34 Ų and logP of 2.4 align with established computational filters for CNS drug-likeness, outperforming bulkier cinnamamide analogs in predicted BBB permeability [1]. The class-level QSAR evidence linking logP to anticonvulsant potency in cinnamamides, combined with the clinical validation of antiepilepsirine, provides a scientific rationale for prioritizing this compound in seizure-model screening cascades [2]. The natural product precedent of N-cinnamoylpyrrole alkaloids in neuroinflammation further supports CNS-directed exploration [3].

Structure-Activity Relationship (SAR) Probe for Linker Length Studies: Comparing Propyl vs. Direct Pyrrole Attachment

The propyl linker in N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide creates a unique opportunity for systematic SAR studies comparing linker-length effects on target engagement, cellular permeability, and metabolic stability. By procuring this compound alongside N-cinnamoylpyrrole (direct attachment) and potential ethyl or butyl linker analogs, medicinal chemistry teams can map the conformational and pharmacophoric requirements of their biological target of interest [1]. The 6 rotatable bonds and preserved amide NH HBD distinguish this compound from the directly acylated N-cinnamoylpyrrole (3 rotatable bonds, HBD = 0), enabling systematic evaluation of hydrogen-bond dependence and conformational flexibility [1][2].

Chemical Biology Tool for Profiling Pyrrole-Containing Pharmacophores in Cellular Assays

Given the favorable drug-likeness metrics (MW 254.33, logP 2.4, compliant with Lipinski and Veber rules), this compound is well-suited as a chemical biology probe for investigating cinnamamide-pyrrole pharmacophore interactions in intact cell systems [1]. Its intermediate lipophilicity supports dissolution in standard cell culture-compatible vehicles (e.g., DMSO) while maintaining sufficient membrane permeability for intracellular target access. For laboratories studying eEF1A1, NF-κB, or NRF2 pathways—targets identified for the structurally related N-cinnamoylpyrrole alkaloids—this compound can serve as a synthetic comparator to dissect the contribution of the propyl linker to target engagement and downstream signaling [2].

Building Block for Focused Library Synthesis: Diversification at the Pyrrole and Cinnamoyl Positions

The unsubstituted phenyl ring and unsubstituted pyrrole of N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide provide a clean scaffold for parallel library synthesis. The cinnamoyl phenyl ring can be systematically substituted (halogens, methoxy, methyl, nitro) to modulate electronic properties, while the pyrrole ring can undergo electrophilic substitution or N-alkylation to generate diverse analogs [1]. QSAR models indicate that phenyl ring substitution with electron-withdrawing groups (e.g., 4-Cl) enhances anticonvulsant activity, providing a data-driven diversification strategy [2]. This compound's commercial availability from multiple vendors (Aladdin, chememu, kuujia) supports reproducible procurement for library-scale chemistry [3].

Quote Request

Request a Quote for N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.